N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
N-(Prop-2-en-1-yl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-carboxamide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the prop-2-en-1-yl group.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Prop-2-en-1-yl thiophene: Lacks the carboxamide group.
Uniqueness
N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the prop-2-en-1-yl group and the carboxamide group, which may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGECLJXFUPJOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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